molecular formula C30H25N5O2S B15080085 N'-[(E)-biphenyl-4-ylmethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-biphenyl-4-ylmethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B15080085
M. Wt: 519.6 g/mol
InChI Key: HVPQVDJNRRURAS-AJBULDERSA-N
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Description

N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide is a complex organic compound with a molecular formula of C30H25N5O2S and a molecular weight of 519.63 g/mol . This compound is notable for its intricate structure, which includes a biphenyl group, a triazole ring, and a methoxyphenyl group. It is used in various scientific research applications due to its unique chemical properties.

Chemical Reactions Analysis

N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical and biological properties.

Properties

Molecular Formula

C30H25N5O2S

Molecular Weight

519.6 g/mol

IUPAC Name

2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-phenylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C30H25N5O2S/c1-37-27-18-16-25(17-19-27)29-33-34-30(35(29)26-10-6-3-7-11-26)38-21-28(36)32-31-20-22-12-14-24(15-13-22)23-8-4-2-5-9-23/h2-20H,21H2,1H3,(H,32,36)/b31-20+

InChI Key

HVPQVDJNRRURAS-AJBULDERSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=C(C=C4)C5=CC=CC=C5

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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